Hippuryl-L-phenylalanine

Descripción

The exact mass of the compound (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

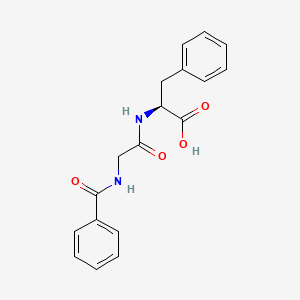

IUPAC Name |

(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLJGZGVIQBNDH-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-59-2 |

Source

|

| Record name | N-Benzoylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hippuryl-L-phenylalanine: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical reagents is paramount. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental applications of Hippuryl-L-phenylalanine, a widely utilized substrate in enzymatic assays.

Core Chemical and Physical Properties

This compound is a synthetic dipeptide derivative used extensively in biochemistry, particularly for the determination of carboxypeptidase A activity.[1][2] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Structural and Identification Data

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₄ | PubChem[3], Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |

| Molecular Weight | 326.35 g/mol | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |

| IUPAC Name | (2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | Protheragen Obesity[6] |

| CAS Number | 744-59-2 | Sigma-Aldrich, Creative Enzymes[5] |

| EC Number | 212-016-7 | Sigma-Aldrich |

| PubChem CID | 38988871 | PubChem[3] |

| SMILES | OC(=O)--INVALID-LINK--NC(=O)CNC(=O)c2ccccc2 | Sigma-Aldrich |

| InChI | 1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 | Sigma-Aldrich |

| Synonyms | Hippuryl-Phe, N-Benzoyl-Gly-Phe | Sigma-Aldrich, Creative Enzymes[5] |

Physicochemical and Handling Properties

Key physicochemical data and handling information are critical for experimental design and execution.

| Property | Value | Source |

| Form | Powder | Sigma-Aldrich |

| Solubility | Acetic acid: 50 mg/mL (clear, colorless) | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |

| Assay Purity | ≥98% (TLC) | Sigma-Aldrich, ChemScene[4] |

| XLogP3 | 1.7 | PubChem[3] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[3], ChemScene[4] |

| Hydrogen Bond Donors | 3 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 7 | ChemScene[4] |

Enzymatic Hydrolysis by Carboxypeptidase A

This compound serves as a specific substrate for carboxypeptidase A, a protease enzyme.[1][2] The enzyme catalyzes the hydrolysis of the peptide bond, releasing hippuric acid and L-phenylalanine. This reaction is fundamental to assays measuring carboxypeptidase A activity.

Caption: Enzymatic cleavage of this compound by Carboxypeptidase A.

Experimental Protocol: Carboxypeptidase A Activity Assay

The following is a detailed methodology for determining Carboxypeptidase A activity using a continuous spectrophotometric rate determination assay with this compound as the substrate.[7] The procedure is based on the method described by Folk and Schirmer (1963).[7]

Principle

The assay measures the rate of hydrolysis of this compound by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[7] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[7]

Reagents and Solutions

-

0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl: Prepare by dissolving the appropriate amounts of Tris base and NaCl in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.

-

0.001 M this compound Substrate Solution: Dissolve this compound in the 0.025 M Tris-HCl buffer (with 0.5 M NaCl) to a final concentration of 1.0 mM.

-

10% Lithium Chloride (LiCl): Prepare a 10% (w/v) solution of LiCl in deionized water. This is used as the enzyme diluent.

-

Enzyme Solution: Dissolve Carboxypeptidase A crystals in cold 10% LiCl to a concentration of 1-3 units/mL.[7] It is noted that the crystals may not dissolve readily; the solution should be allowed to clear before use.[7]

Spectrophotometric Procedure

-

Instrument Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25°C.[7][8]

-

Reaction Mixture Preparation: In a suitable cuvette, pipette 2.0 mL of the 0.001 M this compound substrate solution.[7]

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow the substrate to reach 25°C.[7] During this time, establish the blank rate, if any, by monitoring the absorbance.

-

Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 254 nm.[7]

-

Data Acquisition: Record the increase in A₂₅₄ for a period of 3-5 minutes.[7]

Data Analysis and Calculation

-

Determine the Rate: Calculate the change in absorbance per minute (ΔA₂₅₄/min) from the initial, linear portion of the reaction curve.[7]

-

Calculate Enzyme Activity: Use the following formula to calculate the enzyme units per mg of protein.[7]

Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/mL reaction mixture)

Where 0.36 is the molar extinction coefficient for hippuric acid under these conditions.[7]

Experimental Workflow Diagram

The workflow for the Carboxypeptidase A assay is outlined in the diagram below.

Caption: Workflow for the spectrophotometric assay of Carboxypeptidase A activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. N-Hippuryl-L-phenylalanine | C18H18N2O4 | CID 38988871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound(212-016-7) - Creative Enzymes [creative-enzymes.com]

- 6. This compound - Protheragen [obesityscientific.com]

- 7. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. elastin.com [elastin.com]

An In-Depth Technical Guide to the Synthesis of Hippuryl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Hippuryl-L-phenylalanine, a dipeptide widely used as a substrate in enzymatic assays, particularly for carboxypeptidase A. The synthesis involves the formation of a peptide bond between hippuric acid (N-benzoyl-glycine) and the amino acid L-phenylalanine. This document details the chemical principles, experimental protocols, and data pertinent to this synthesis, offering a robust resource for laboratory applications.

Chemical Overview

This compound, with the chemical formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol , is systematically named (2S)-2-(2-benzamidoacetamido)-3-phenylpropanoic acid.[1] The synthesis is a classic example of peptide coupling, where the carboxyl group of hippuric acid is activated to react with the amino group of L-phenylalanine.

Key Reactants and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Hippuric Acid | C₉H₉NO₃ | 179.17 | N-protected amino acid (acyl donor) |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Amino acid (amine nucleophile) |

| Coupling Agent (e.g., DCC) | C₁₃H₂₂N₂ | 206.33 | Activates the carboxyl group of hippuric acid |

| Additive (e.g., HOBt) | C₆H₅N₃O | 135.12 | Minimizes side reactions and racemization |

Synthesis Pathway

The synthesis of this compound is achieved by the coupling of hippuric acid and L-phenylalanine. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. To suppress potential side reactions and minimize racemization of the chiral center in L-phenylalanine, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often employed.

The general reaction scheme is as follows:

-

Activation of Hippuric Acid: The carboxyl group of hippuric acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

In-situ Ester Formation: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an active ester of HOBt. This step is crucial for preventing racemization and other side reactions.

-

Nucleophilic Attack: The amino group of L-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the peptide bond and the release of HOBt.

-

Byproduct Formation: The DCC is converted to N,N'-dicyclohexylurea (DCU), a sparingly soluble byproduct that can be removed by filtration.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound using DCC and HOBt.

Materials and Reagents:

-

Hippuric acid

-

L-Phenylalanine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes or Pentane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Hippuric Acid: In a round-bottom flask, dissolve hippuric acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. The formation of a white precipitate (DCU) will be observed.

-

Coupling with L-Phenylalanine: In a separate flask, prepare a solution of L-phenylalanine (1 equivalent) in a 1:1 mixture of water and THF, with the addition of sodium bicarbonate (1.1 equivalents) to deprotonate the amino group and facilitate dissolution. Cool this solution to 0 °C.

-

Reaction Mixture: Slowly add the L-phenylalanine solution to the activated hippuric acid mixture. Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of THF or EtOAc.

-

Combine the filtrate and washings and remove the organic solvents under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.35 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | Typically in the range of 168-172 °C (will vary with purity) |

| Solubility | Soluble in acetic acid, sparingly soluble in hot water, and soluble in some organic solvents like DMSO.[2] |

| Storage Temperature | -20°C[3] |

Representative Spectroscopic Data:

While specific spectra depend on the instrumentation and conditions, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzoyl and phenyl groups, the methylene (B1212753) protons of the glycine (B1666218) and phenylalanine moieties, and the methine proton of phenylalanine. The amide protons will also be present.

-

¹³C NMR: Carbonyl signals for the amide and carboxylic acid groups, signals for the aromatic carbons, and signals for the aliphatic carbons of the glycine and phenylalanine backbones.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 327.13).

Conclusion

The synthesis of this compound via DCC/HOBt coupling is a reliable and well-established method. Careful control of reaction conditions, particularly temperature, and thorough purification are key to obtaining a high-purity product. This guide provides the necessary theoretical background and a practical experimental framework to aid researchers in the successful synthesis of this important biochemical reagent.

References

Hippuryl-L-phenylalanine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hippuryl-L-phenylalanine, a key substrate used in enzymatic research and drug discovery. The document details its chemical properties, applications in experimental protocols, and its role in relevant biological pathways.

Core Molecular and Chemical Properties

This compound is a synthetic dipeptide derivative. Its defining chemical and physical characteristics are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 326.35 g/mol | [1][2][3][4] |

| CAS Number | 744-59-2 | [1][2][3] |

| Appearance | White to off-white solid powder | [5] |

| Purity | ≥98% (by TLC) | [1][2] |

| Solubility | Soluble in acetic acid (50 mg/mL) | [1] |

| Storage Conditions | -20°C | [1][3] |

Applications in Research and Drug Development

This compound is primarily utilized as a substrate for carboxypeptidase A (CPA), a metalloprotease involved in various physiological processes.[3][5] The enzymatic cleavage of this compound is a well-established method for determining CPA activity, which is crucial in studies related to obesity, epilepsy, and neurodegeneration.[5]

Experimental Protocol: Determination of Carboxypeptidase A Activity

The following is a generalized protocol for a continuous spectrophotometric assay to measure the activity of Carboxypeptidase A using this compound.

Principle: Carboxypeptidase A hydrolyzes the peptide bond in this compound, releasing hippuric acid and L-phenylalanine. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product.

Materials:

-

This compound solution (substrate)

-

Carboxypeptidase A solution (enzyme)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of this compound in the appropriate solvent.

-

Dilute the stock solution to the desired working concentration in the assay buffer.

-

Add the this compound solution to a cuvette and place it in the spectrophotometer to obtain a baseline reading.

-

Initiate the reaction by adding the Carboxypeptidase A solution to the cuvette.

-

Mix gently and immediately begin recording the change in absorbance over time at the predetermined wavelength.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

This protocol serves as a foundational method that can be adapted and optimized for specific experimental conditions and research questions.

Workflow and Pathway Visualizations

To further elucidate the experimental and biological context of this compound, the following diagrams are provided.

Caption: Workflow for measuring Carboxypeptidase A activity.

Caption: Enzymatic cleavage of this compound.

References

An In-depth Technical Guide to the Enzyme Kinetics of Hippuryl-L-phenylalanine Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics governing the hydrolysis of Hippuryl-L-phenylalanine (HLP). This dipeptide substrate is pivotal in the characterization of various peptidases, most notably Carboxypeptidase A (CPA) and Angiotensin-Converting Enzyme (ACE). Understanding the kinetics of HLP hydrolysis is crucial for inhibitor screening, drug design, and elucidating the physiological roles of these important enzymes.

Principal Enzymes in this compound Hydrolysis

The hydrolysis of the peptide bond in this compound is primarily catalyzed by two key metalloenzymes:

-

Carboxypeptidase A (CPA): A zinc-containing exopeptidase found in the pancreas, CPA plays a vital role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] HLP is a classic substrate for assaying CPA activity.[3][4]

-

Angiotensin-Converting Enzyme (ACE): A dipeptidyl carboxypeptidase that is a central component of the renin-angiotensin system (RAS), which regulates blood pressure.[5] ACE cleaves dipeptides from the C-terminus of its substrates, and while its primary physiological substrates are angiotensin I and bradykinin, it can also hydrolyze synthetic substrates like HLP and its derivatives.[5][6]

Quantitative Kinetic Parameters

The efficiency of HLP hydrolysis by these enzymes is defined by their kinetic parameters. While extensive data is available for various substrates, the following tables summarize the known quantitative data for the hydrolysis of this compound.

| Enzyme | Source | Km (mM) | Vmax (mol/min) | kcat (s⁻¹) | Reference |

| Recombinant Bovine Carboxypeptidase A (M-CPA) | Bos taurus | 0.126 | 0.0219 | Not Reported | [7] |

| Recombinant Bovine Carboxypeptidase A (S-CPA) | Bos taurus | 0.102 | 0.0315 | Not Reported | [7] |

M-CPA: Mature Carboxypeptidase A; S-CPA: Carboxypeptidase A with a truncated propeptide.

Factors Influencing Enzyme Activity

Inhibitors

Carboxypeptidase A:

-

Competitive Inhibitors: Excess zinc ions (Zn²⁺) have been shown to competitively inhibit CPA.[8]

-

Product Inhibition: The product L-phenylalanine can cause heat denaturation of CPA, while hippuric acid, the other product, offers limited protection.[7]

-

Other Inhibitors: A variety of small molecules can inhibit CPA activity, and this property has been instrumental in the design of drugs targeting other zinc metalloproteases, such as ACE inhibitors.[1]

Angiotensin-Converting Enzyme:

-

ACE Inhibitors: A well-established class of drugs, including captopril (B1668294) and lisinopril, are potent inhibitors of ACE and are widely used to treat hypertension.[6]

Activators and Co-factors

Carboxypeptidase A:

-

Metal Ions: CPA is a metalloenzyme that contains a zinc ion (Zn²⁺) in its active site, which is essential for its catalytic activity.[1] The zinc ion can be replaced by other divalent metal ions such as cobalt (Co²⁺) and nickel (Ni²⁺), which can also confer enzymatic activity.[1]

Angiotensin-Converting Enzyme:

-

Chloride Ions: The activity of ACE is dependent on the concentration of chloride ions (Cl⁻).[1]

Experimental Protocols

Continuous Spectrophotometric Assay for Carboxypeptidase A Activity

This widely used method measures the rate of HLP hydrolysis by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[3][9]

Materials:

-

Enzyme: Carboxypeptidase A (from bovine pancreas)

-

Substrate: this compound (HLP)

-

Buffer: 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl

-

Enzyme Diluent: 10% Lithium chloride (LiCl)

-

Spectrophotometer capable of measuring absorbance at 254 nm with temperature control.

-

Quartz cuvettes

Procedure:

-

Enzyme Preparation: Dissolve Carboxypeptidase A in cold 10% LiCl to a concentration of 1-3 units/ml. Allow the solution to clear completely before use.

-

Substrate Preparation: Prepare a 1.0 mM solution of this compound in the Tris-HCl buffer.

-

Assay Setup:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

-

Pipette 2.0 ml of the HLP substrate solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a blank rate, if any.

-

-

Initiation of Reaction: Add 0.1 ml of the diluted enzyme solution to the cuvette and mix immediately by inversion.

-

Data Acquisition: Record the increase in absorbance at 254 nm for 3-5 minutes.

-

Data Analysis: Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).

Calculation of Enzyme Activity:

One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[3] The activity can be calculated using the Beer-Lambert law, where the extinction coefficient of hippuric acid is a key parameter.

Signaling Pathways and Physiological Relevance

While the primary role of pancreatic Carboxypeptidase A is in digestion, other members of the carboxypeptidase family are involved in a variety of biological processes, including protein maturation and the regulation of signaling pathways.[2][10]

Angiotensin-Converting Enzyme, on the other hand, is a central player in the Renin-Angiotensin System (RAS) , a critical signaling pathway for blood pressure regulation.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptors, initiating a signaling cascade that leads to increased blood pressure. The binding of ACE inhibitors to the enzyme can trigger intracellular signaling pathways involving kinases such as JNK and ERK1/2, leading to changes in gene expression.

References

- 1. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 3. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk [mdpi.com]

- 6. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

Carboxypeptidase A: An In-depth Technical Guide to its Substrate Specificity for Hippuryl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Carboxypeptidase A (CPA) with a particular focus on the synthetic peptide substrate, Hippuryl-L-phenylalanine. This document details the enzymatic kinetics, experimental protocols for activity assays, and the underlying catalytic mechanism of this widely studied metalloprotease.

Quantitative Analysis of Substrate Specificity

Carboxypeptidase A, a zinc-containing exopeptidase, catalyzes the hydrolysis of the C-terminal peptide bond of aromatic and branched-chain aliphatic amino acids.[1] this compound is a commonly used substrate for the in vitro characterization of CPA activity due to the aromatic nature of the C-terminal phenylalanine residue.[2] The specificity of CPA for this substrate is quantified by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Data not available | Data not available | Data not available |

| N-benzoyl-L-phenylalanyl-L-phenylalanine | 2.6 x 10⁻⁵ | 177 | 6.8 x 10⁶ |

It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.

Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase A Activity

The activity of Carboxypeptidase A is most commonly determined using a continuous spectrophotometric rate determination assay with this compound as the substrate. The assay is based on the principle that the hydrolysis of the peptide bond in this compound by CPA releases hippuric acid and L-phenylalanine. The formation of hippuric acid results in an increase in absorbance at 254 nm, which can be monitored over time to determine the reaction velocity.[3][4]

2.1. Reagents and Buffers

-

Assay Buffer: 0.025 M Tris-HCl buffer containing 0.5 M NaCl, pH 7.5 at 25°C.[3]

-

Substrate Solution: 1.0 mM this compound in Assay Buffer. To prepare, dissolve this compound in 200 proof ethanol (B145695) at a high concentration (e.g., 32.6 mg/mL) before diluting to the final concentration in the Assay Buffer.[4]

-

Enzyme Diluent: 10% Lithium chloride solution or 1.0 M NaCl solution.[3][4]

-

Carboxypeptidase A Enzyme Solution: A stock solution of Carboxypeptidase A (from bovine pancreas) is diluted in the Enzyme Diluent to a working concentration of 1-3 units/mL.[3] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[3]

2.2. Assay Procedure

-

Set a spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.[3]

-

To a quartz cuvette, add 2.9 mL of the Substrate Solution and incubate at 25°C for 5-10 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 254 nm for 3-5 minutes.

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

-

Calculate the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the absorbance versus time plot.

2.3. Calculation of Enzyme Activity

The activity of the enzyme in units per milligram can be calculated using the following formula:

Units/mg = (ΔA₂₅₄/min) / (0.36 * mg enzyme/mL reaction mixture)

Where:

-

ΔA₂₅₄/min is the change in absorbance at 254 nm per minute.

-

0.36 is the molar extinction coefficient of hippuric acid at 254 nm.[3]

-

mg enzyme/mL reaction mixture is the final concentration of the enzyme in the cuvette.

Visualizing the Process: Workflow and Catalytic Mechanism

To better understand the experimental process and the enzymatic reaction, the following diagrams are provided.

Caption: Experimental workflow for the spectrophotometric assay of Carboxypeptidase A.

The catalytic mechanism of Carboxypeptidase A involves a coordinated effort between the active site zinc ion and key amino acid residues to hydrolyze the peptide bond.

Caption: Simplified catalytic cycle of Carboxypeptidase A with this compound.

References

Spectrophotometric Properties of Hippuryl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of Hippuryl-L-phenylalanine (HLP), with a focus on its application in enzyme kinetics. The information compiled herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and analytical chemistry.

Core Spectrophotometric Characteristics

This compound is a synthetic substrate widely used for the continuous spectrophotometric assay of carboxypeptidase A (CPA).[1][2][3] The enzymatic hydrolysis of HLP yields hippuric acid and L-phenylalanine. This reaction is conveniently monitored by measuring the change in absorbance at 254 nm, which is primarily due to the formation of hippuric acid. While the specific molar absorptivity of this compound is not extensively documented in readily available literature, its spectrophotometric behavior is well-characterized within the context of the CPA assay.

The UV absorption of HLP is influenced by its aromatic components: the hippuryl group and the phenylalanine residue. For reference, L-phenylalanine, an aromatic amino acid, exhibits a molar extinction coefficient of approximately 195 M⁻¹cm⁻¹ at 257.5 nm. The UV absorption in proteins and peptides is predominantly attributed to their aromatic amino acid constituents.

Quantitative Spectrophotometric Data

The following table summarizes the key quantitative data related to the spectrophotometric analysis of this compound and its enzymatic hydrolysis products.

| Parameter | Value | Wavelength | Conditions | Reference |

| Monitoring Wavelength for CPA Assay | 254 nm | 254 nm | pH 7.5, 25 °C | |

| Molar Extinction Coefficient of L-phenylalanine | ~195 M⁻¹cm⁻¹ | 257.5 nm | Water |

Experimental Protocols

A standardized and widely adopted experimental protocol for the spectrophotometric assay of carboxypeptidase A using this compound is detailed below.

Continuous Spectrophotometric Rate Determination of Carboxypeptidase A Activity

Objective: To determine the enzymatic activity of carboxypeptidase A by monitoring the hydrolysis of this compound.

Principle: Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, releasing hippuric acid and L-phenylalanine. The rate of formation of hippuric acid is measured by the increase in absorbance at 254 nm.

Materials:

-

This compound (HLP)

-

Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25 °C)

-

Carboxypeptidase A enzyme solution

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation:

-

Tris-HCl Buffer: Prepare a solution containing 25 mM Tris-HCl and 500 mM NaCl. Adjust the pH to 7.5 at 25 °C.

-

Substrate Solution (1.0 mM HLP): Dissolve this compound in the Tris-HCl buffer to a final concentration of 1.0 mM.

-

Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10% LiCl). Dilute the enzyme solution with the Tris-HCl buffer to achieve a concentration that results in a linear rate of absorbance change between 0.02 and 0.1 absorbance units per minute.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 254 nm.

-

Equilibrate the cuvette holder to 25 °C.

-

-

Assay Measurement:

-

Pipette 2.9 mL of the 1.0 mM HLP substrate solution into a quartz cuvette.

-

Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the solution to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

-

Immediately mix the solution by inversion and start recording the absorbance at 254 nm for at least 3-5 minutes.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔA₂₅₄/min) from the initial linear portion of the absorbance versus time plot.

-

The enzymatic activity can be calculated using the Beer-Lambert law, incorporating the change in the molar extinction coefficient between the reactant and the products at 254 nm.

-

Visualizations

Enzymatic Hydrolysis of this compound

References

The Advent of a Classic Substrate: A Technical History of Hippuryl-L-phenylalanine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Hippuryl-L-phenylalanine as a Pivotal Enzymatic Substrate.

Introduction

In the landscape of biochemical research, the utility of a reliable and specific enzyme substrate is paramount. This compound, a synthetic dipeptide derivative, has for decades served as a cornerstone for the study of carboxypeptidase A (CPA), a key digestive enzyme. Its introduction revolutionized the quantitative analysis of this enzyme's activity, providing a simple and robust spectrophotometric assay that remains in use to this day. This technical guide delves into the discovery, synthesis, and historical significance of this compound, providing detailed experimental protocols, a summary of key kinetic data, and a visualization of the enzymatic and experimental pathways.

The Genesis of a Substrate: A Historical Perspective

The early 20th century marked the dawn of peptide chemistry, with the pioneering work of Emil Fischer laying the groundwork for the synthesis of peptides in the laboratory. While the exact first synthesis of this compound is not definitively documented in the readily available scientific literature, its conceptualization and creation are rooted in the fundamental principles of peptide synthesis established during this era. The "hippuryl" group (N-benzoylglycyl) was a known N-terminal blocking group used in early peptide chemistry to prevent unwanted side reactions.

The true significance of this compound as a research tool emerged in the mid-20th century with the burgeoning field of enzymology. Researchers studying proteolytic enzymes required well-defined, synthetic substrates to probe enzyme specificity and kinetics. Carboxypeptidase A, a zinc-containing metalloprotease isolated from the pancreas, was a subject of intense investigation due to its role in protein digestion. Early studies in the 1930s had already established that CPA preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains.

A pivotal moment in the history of this substrate came in 1963 when J. E. Folk and E. W. Schirmer published their work in the Journal of Biological Chemistry. They detailed a continuous spectrophotometric assay for carboxypeptidase A using this compound. This method's ingenuity lay in its simplicity and directness. The enzymatic cleavage of the peptide bond in this compound releases hippuric acid and L-phenylalanine. The formation of hippuric acid could be conveniently monitored by the increase in absorbance at 254 nm, providing a real-time measure of enzyme activity. This development was a significant leap forward from previous, more cumbersome methods and solidified this compound's place as a standard substrate for CPA research.

The Enzymatic Reaction: A Closer Look

Carboxypeptidase A catalyzes the hydrolysis of the peptide bond between the glycine (B1666218) and phenylalanine residues of this compound. The reaction is facilitated by the zinc ion at the active site of the enzyme, which polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.

Quantitative Analysis: Kinetic Parameters

The use of this compound has enabled the detailed characterization of carboxypeptidase A's kinetic properties. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. While these values can vary depending on experimental conditions such as pH, temperature, and buffer composition, a summary of representative data provides a valuable reference.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Conditions | Reference |

| Bovine Pancreas CPA | This compound | ~0.5-1.5 | Not always reported | ~50-100 | pH 7.5, 25°C, Tris-HCl buffer with NaCl | Various sources |

| Porcine Pancreas CPA | This compound | ~1.0 | Not specified | Not specified | pH 7.5, 25°C | Folk et al., 1962 |

Note: The exact values for Vmax and kcat are often dependent on the purity and concentration of the enzyme preparation and are therefore not always directly comparable across different studies. The Km value, however, is a more intrinsic property of the enzyme-substrate interaction.

Experimental Protocols: The Spectrophotometric Assay

The method established by Folk and Schirmer remains the foundation for the most common assay for carboxypeptidase A activity. The following is a detailed protocol adapted from various established sources.

Materials

-

Enzyme: Carboxypeptidase A (e.g., from bovine pancreas)

-

Substrate: this compound

-

Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Cuvettes with a 1 cm path length

-

Thermostatted cuvette holder (25°C)

Procedure

-

Prepare the Substrate Solution: Dissolve this compound in the Tris-HCl buffer to a final concentration of 1.0 mM.

-

Prepare the Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Immediately before use, dilute the enzyme stock in the Tris-HCl buffer to a concentration that will produce a linear rate of absorbance change of 0.02-0.1 per minute.

-

Assay: a. Pipette 2.9 mL of the substrate solution into a cuvette and place it in the thermostatted spectrophotometer set to 25°C. b. Allow the solution to equilibrate to temperature for 5-10 minutes. c. Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix thoroughly by inverting the cuvette. d. Immediately begin recording the absorbance at 254 nm for 3-5 minutes.

-

Data Analysis: a. Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for hippuric acid at 254 nm under these conditions is approximately 0.36 mM⁻¹cm⁻¹.

Beyond Carboxypeptidase A: Other Applications

While this compound is most famously associated with carboxypeptidase A, it has also been used as a substrate to screen for carboxypeptidase activity in various organisms. Its utility lies in its specificity for enzymes that cleave C-terminal hydrophobic amino acids. However, for most other peptidases, more specific or sensitive substrates have been developed.

Conclusion

The discovery and application of this compound as a substrate represent a classic example of how a well-designed chemical tool can profoundly impact biochemical research. Its introduction provided a simple, reliable, and quantitative method for studying carboxypeptidase A, an enzyme of significant physiological importance. The legacy of this substrate continues in research and teaching laboratories worldwide, a testament to its enduring utility and the foundational work of early 20th-century chemists and enzymologists. This technical guide provides a comprehensive overview for professionals in the field, highlighting the historical context, experimental details, and key data associated with this indispensable biochemical reagent.

The Hydrolytic Dance: A Technical Guide to the Interaction of Hippuryl-L-phenylalanine with Carboxypeptidase A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic interaction between the metalloenzyme Carboxypeptidase A (CPA) and its synthetic substrate, hippuryl-L-phenylalanine (HLP). We will delve into the molecular mechanism of action, present key kinetic data, detail experimental protocols for studying this interaction, and provide visual representations of the catalytic process and experimental workflows.

Core Mechanism of Action: A Promoted-Water Pathway

Carboxypeptidase A, a zinc-containing exopeptidase isolated from bovine pancreas, catalyzes the hydrolysis of the C-terminal peptide bond of aromatic and branched-chain aliphatic amino acids. The interaction with this compound serves as a classic model for understanding its catalytic activity. The widely accepted mechanism is a "promoted-water" or "general-base" pathway, which avoids the formation of a covalent acyl-enzyme intermediate.

The active site of Carboxypeptidase A is a finely tuned environment featuring a catalytic zinc ion (Zn²⁺) coordinated by three key amino acid residues: His69, Glu72, and His196. A water molecule occupies the fourth coordination site of the zinc ion. The specificity of the enzyme is dictated by a hydrophobic pocket (the S1' pocket) which favorably accommodates the bulky aromatic side chain of the phenylalanine residue of HLP.

The catalytic cycle can be summarized in the following key steps:

-

Substrate Binding: this compound binds to the active site. The terminal carboxylate group of the phenylalanine residue forms a salt bridge with the positively charged guanidinium (B1211019) group of Arg145 and a hydrogen bond with Asn144. The aromatic ring of the phenylalanine side chain settles into the hydrophobic S1' pocket. The carbonyl oxygen of the scissile peptide bond interacts with the Zn²⁺ ion.

-

General-Base Catalysis: The carboxylate side chain of Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule. This generates a highly nucleophilic hydroxide (B78521) ion, which remains coordinated to the zinc.

-

Nucleophilic Attack: The newly formed hydroxide ion attacks the electrophilic carbon of the scissile peptide bond's carbonyl group. This is facilitated by the polarization of the carbonyl bond by the Lewis acidic Zn²⁺ ion and interaction with Arg127. This leads to the formation of a transient, tetrahedral intermediate.

-

Intermediate Stabilization: The negatively charged oxygen of the tetrahedral intermediate is stabilized by coordination to the Zn²⁺ ion and hydrogen bonding with the guanidinium group of Arg127.

-

Peptide Bond Cleavage: The peptide bond is cleaved. Glu270, now protonated, acts as a general acid, donating a proton to the nitrogen of the scissile peptide bond, facilitating the departure of the newly formed amino group of L-phenylalanine.

-

Product Release: The products of the hydrolysis, hippuric acid and L-phenylalanine, are released from the active site, regenerating the free enzyme for another catalytic cycle.

Quantitative Data: Kinetic Parameters

| Parameter | Value | Conditions | Source |

| Km (Michaelis Constant) | 1.91 mM | pH 7.5, 25°C | Sigma-Aldrich Product Information Sheet C0386 |

| Optimal pH | 7.5 | 25°C | Sigma-Aldrich Product Information Sheet C0386 |

Experimental Protocols: Assay of Carboxypeptidase A Activity

The activity of Carboxypeptidase A is commonly determined by monitoring the hydrolysis of this compound. The cleavage of the peptide bond results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of the products, is measured over time.[1][2]

Reagents and Buffers

-

Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl, pH 7.5 at 25°C.[2]

-

Substrate Stock Solution: 1.0 mM this compound in the Assay Buffer. It may be necessary to first dissolve the this compound in a small amount of ethanol (B145695) before diluting with the buffer.[2]

-

Enzyme Diluent: 1.0 M NaCl solution or 10% Lithium Chloride.[1][2]

-

Enzyme Solution: A solution of Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich Cat. No. C9268) diluted in the Enzyme Diluent to a concentration of 4-8 units/mL immediately before use.[2]

Spectrophotometric Assay Procedure

-

Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[1][2]

-

Pipette 2.9 mL of the 1.0 mM this compound solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution to the cuvette.

-

Immediately mix the solution by inversion and begin recording the absorbance at 254 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.

-

A blank reaction should be run using 0.1 mL of the Enzyme Diluent instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 7.5 and 25°C.[1][2] The activity can be calculated using the Beer-Lambert law, where the change in molar extinction coefficient upon hydrolysis is utilized.

Conclusion

The interaction between this compound and Carboxypeptidase A is a cornerstone for understanding metalloenzyme catalysis. The detailed "promoted-water" mechanism highlights the intricate interplay of the active site residues in facilitating peptide bond hydrolysis. The well-established experimental protocols provide a robust framework for quantifying enzyme activity and for screening potential inhibitors, a critical aspect of drug development. This guide serves as a comprehensive resource for researchers and scientists working in the fields of enzymology, protein chemistry, and pharmacology.

References

Navigating the Solid-State Landscape of Hippuryl-L-phenylalanine: An In-depth Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuryl-L-phenylalanine, a dipeptide derivative, is utilized as a substrate in enzymatic assays, particularly for carboxypeptidase A. Its integrity in the solid state is paramount for reproducible and accurate experimental outcomes. This technical guide provides a comprehensive overview of the critical aspects of the physical and chemical stability of solid this compound. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the potential degradation pathways, recommended analytical methodologies for stability assessment, and best practices for handling and storage, based on established principles of peptide chemistry and data on its constituent, L-phenylalanine (B559525). This guide serves as a foundational resource for designing and executing robust stability studies.

Introduction

The stability of a solid compound is a critical quality attribute, influencing its shelf-life, performance, and reliability. For this compound, degradation can lead to the formation of impurities that may alter its functionality as an enzyme substrate, potentially leading to erroneous experimental results. Understanding its stability profile under various environmental conditions—such as temperature, humidity, and light—is therefore essential. This guide details the potential physical and chemical instabilities of solid this compound and provides a framework for its systematic evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(N-Benzoylglycyl)-L-phenylalanine | [1] |

| Synonyms | Hippuryl-Phe, N-Benzoyl-Gly-Phe | [1] |

| CAS Number | 744-59-2 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in acetic acid (50 mg/mL) | [1] |

| Recommended Storage | -20°C in powder form for long-term stability (up to 3 years) | [2] |

Potential Degradation Pathways

In the solid state, peptides like this compound are susceptible to several degradation reactions.[3] The primary expected degradation pathway is the hydrolysis of the amide bonds, which would yield hippuric acid and L-phenylalanine. The potential degradation pathways are illustrated below.

Caption: Potential degradation pathways of this compound.

Further degradation of L-phenylalanine could occur via Strecker degradation, particularly in the presence of reactive species.[4][5][6]

Physical Stability and Solid-State Characterization

Table 2: Hypothetical Solid-State Stability Profile of this compound

| Parameter | Potential Behavior | Recommended Analytical Technique(s) |

| Thermal Stability | Decomposition at elevated temperatures. A study on the similar dipeptide aspartylphenylalanine showed degradation at 186-202°C.[10] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)[11][12][13] |

| Hygroscopicity | Potential to absorb moisture from the atmosphere, which could increase the rate of hydrolysis. L-phenylalanine is known to form hydrates.[9] | Gravimetric Sorption Analysis (GSA)[14] |

| Polymorphism | Possibility of existing in different crystalline forms with varying stability. L-phenylalanine exhibits polymorphism.[9] | Powder X-ray Diffraction (PXRD), DSC[8][9][15][16][17] |

| Photostability | Aromatic rings may be susceptible to photodegradation upon exposure to UV or visible light.[18] | Photostability chamber exposure followed by HPLC analysis. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of solid this compound requires a systematic experimental approach, including forced degradation studies and the use of a stability-indicating analytical method.[19][20]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating method. The following diagram outlines a typical workflow for such a study.

Caption: Workflow for forced degradation studies of solid this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[21][22][23] A hypothetical reversed-phase HPLC method is detailed in Table 3.

Table 3: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, increasing to elute potential degradation products and the parent compound. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Solid-State Characterization Protocols

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.[12][13][24]

-

Instrument: TGA analyzer

-

Sample size: 5-10 mg

-

Heating rate: 10 °C/min

-

Temperature range: 25 °C to 400 °C

-

Atmosphere: Inert (e.g., Nitrogen)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect melting, crystallization, and polymorphic transitions.[7][13]

-

Instrument: DSC analyzer

-

Sample size: 2-5 mg

-

Heating rate: 10 °C/min

-

Temperature range: 25 °C to 300 °C

-

Atmosphere: Inert (e.g., Nitrogen)

PXRD is used to identify the crystalline phase of a solid material and can distinguish between different polymorphs.[8][9][16][17][25]

-

Instrument: Powder X-ray diffractometer

-

Radiation: Cu Kα

-

Scan range (2θ): 5° to 40°

-

Scan speed: 2°/min

FTIR spectroscopy can be used to identify functional groups and monitor chemical changes upon degradation.[26][27][28][29]

-

Instrument: FTIR spectrometer with an ATR accessory

-

Scan range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

Data Presentation

The following tables are templates for presenting quantitative stability data. Actual data would need to be generated through experimental studies.

Table 4: Example of Thermal Stability Data for Solid this compound

| Condition | Duration | Assay (%) of this compound | Total Impurities (%) | Appearance |

| Control (-20°C) | 0 | 100.0 | < 0.1 | White powder |

| 40°C | 1 month | Data to be generated | Data to be generated | To be observed |

| 3 months | Data to be generated | Data to be generated | To be observed | |

| 60°C | 1 month | Data to be generated | Data to be generated | To be observed |

| 3 months | Data to be generated | Data to be generated | To be observed |

Table 5: Example of Hygroscopicity and Photostability Data for Solid this compound

| Condition | Duration | Assay (%) of this compound | Total Impurities (%) | Moisture Content (%) | Appearance |

| 25°C / 60% RH | 1 month | Data to be generated | Data to be generated | Data to be generated | To be observed |

| 3 months | Data to be generated | Data to be generated | Data to be generated | To be observed | |

| 40°C / 75% RH | 1 month | Data to be generated | Data to be generated | Data to be generated | To be observed |

| 3 months | Data to be generated | Data to be generated | Data to be generated | To be observed | |

| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | N/A | To be observed |

Logical Relationships in Stability Assessment

The assessment of solid-state stability follows a logical progression from initial characterization to detailed degradation analysis.

Caption: Logical workflow for assessing the stability of a solid compound.

Conclusion and Recommendations

While specific stability data for solid this compound is limited, this guide provides a comprehensive framework for its evaluation based on established scientific principles. The primary risks to its stability are likely hydrolysis, accelerated by elevated temperature and moisture, and potential photodegradation.

Recommendations for ensuring the stability of solid this compound:

-

Storage: Store in a tightly sealed container at -20°C or below, protected from light.[2]

-

Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[30]

-

Stability Testing: It is highly recommended that users perform in-house stability studies under their specific laboratory conditions, using a validated stability-indicating HPLC method to ensure the quality and reliability of the material in their assays.

By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks of degradation and ensure the integrity of solid this compound for its intended applications.

References

- 1. This compound 744-59-2 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. path.web.ua.pt [path.web.ua.pt]

- 17. mdpi.com [mdpi.com]

- 18. Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. biotech-asia.org [biotech-asia.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crystallization and preliminary X-ray analysis of phenylalanine hydroxylase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Confirmation of L-phenylalanine's toxic fibrillary formation and its modulation by D-phenylalanine at different ratios and pH values by using synchrotron FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Purity Requirements of Hippuryl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Hippuryl-L-phenylalanine, a key substrate for the enzyme carboxypeptidase A, is a critical reagent in various biochemical assays and research applications. Its purity is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the purity requirements, analytical methodologies for its assessment, and potential impurities associated with its synthesis.

Purity Specifications and Chemical Properties

This compound is typically available in high purity, often exceeding 98%. For research and drug development purposes, a purity of ≥98% is generally recommended. The quality of the reagent is assessed through a combination of analytical techniques that evaluate its chemical identity and the presence of any impurities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | N-Benzoyl-glycyl-L-phenylalanine |

| Synonyms | Hippuryl-Phe |

| CAS Number | 744-59-2 |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.35 g/mol |

| Appearance | White to off-white solid |

| Typical Purity | ≥98% (TLC), 98.21% (LCMS)[1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential process-related impurities. A common method for its preparation is through the coupling of hippuric acid (N-benzoylglycine) and L-phenylalanine. This is typically achieved using peptide coupling reagents or via the Schotten-Baumann reaction.

Diagram 1: General Synthesis Scheme for this compound

Caption: Synthesis of this compound via peptide coupling.

Table 2: Potential Impurities in this compound Synthesis

| Impurity Class | Specific Examples | Origin |

| Starting Materials | Unreacted Hippuric Acid, Unreacted L-phenylalanine | Incomplete reaction |

| Reagent-Related | N,N'-Dicyclohexylurea (DCU) if DCC is used, N-Acylurea | By-products of coupling agents |

| Side-Reaction Products | Racemized (D-phenylalanine) product | Base-catalyzed racemization during activation |

| Deletion products (e.g., benzoyl-phenylalanine) | Incomplete coupling of glycine (B1666218) | |

| Degradation Products | Hydrolysis products (Hippuric acid and L-phenylalanine) | Instability during storage or handling |

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound. This includes chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound and quantifying impurities.

Experimental Protocol: RP-HPLC-UV for Purity Determination

This protocol is adapted from validated methods for similar N-acetylated amino acids and peptides.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution:

Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram 2: HPLC Method Validation Workflow

Caption: A typical workflow for HPLC method validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification of impurities. Quantitative NMR (qNMR) can be employed for an accurate determination of purity against a certified internal standard.[2][3]

Experimental Protocol: ¹H-NMR for Structural Confirmation

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).

-

Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.

Experimental Protocol: LC-MS for Identity Confirmation

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Method: The HPLC method described in section 3.1 can be coupled with a mass spectrometer.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 327.13. Fragmentation patterns can be used to further confirm the structure.

Biological Context: Enzymatic Hydrolysis and Metabolic Fate

The primary application of this compound is as a substrate for carboxypeptidase A. The enzyme catalyzes the hydrolysis of the peptide bond between glycine and L-phenylalanine.

Diagram 3: Carboxypeptidase A Catalyzed Hydrolysis

Caption: Enzymatic hydrolysis of this compound.

The hydrolysis products, hippuric acid and L-phenylalanine, are further metabolized in biological systems. Understanding their metabolic fate is relevant for in vivo studies.

Diagram 4: Simplified Metabolic Pathway of L-Phenylalanine and Hippuric Acid Formation

Caption: Metabolic fate of L-phenylalanine and formation of hippuric acid.

Conclusion

Ensuring the high purity of this compound is essential for its reliable use in research and development. A comprehensive quality control strategy should include the use of high-resolution analytical techniques such as HPLC-UV for purity assessment and quantification of impurities, and NMR and MS for structural confirmation. An understanding of the synthetic route and potential side reactions is critical for identifying and controlling potential impurities. By adhering to the principles and methods outlined in this guide, researchers can be confident in the quality of their this compound and the integrity of their experimental data.

References

The Role of Hippuryl-L-phenylalanine in the Advancement of Early Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of enzymology, the selection of an appropriate substrate has often been the key to unlocking the mysteries of enzyme mechanism and kinetics. For the zinc-containing metalloenzyme carboxypeptidase A, Hippuryl-L-phenylalanine emerged as a pivotal tool in early investigations. Its simple structure, coupled with a peptide bond susceptible to cleavage, provided a reliable and reproducible means to assay enzyme activity and probe the intricacies of its catalytic function. This technical guide delves into the historical and practical significance of this compound in the foundational research of carboxypeptidase A, providing detailed experimental protocols, quantitative data, and a visualization of the enzymatic process.

Chemical Synthesis of this compound

The synthesis of this compound for early enzymatic studies was often achieved through a straightforward chemical peptide coupling. A common approach is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-phenylalanine with hippuryl chloride (the acid chloride of hippuric acid).

General Synthetic Protocol:

-

Preparation of Hippuryl Chloride: Hippuric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the more reactive acid chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

-

Schotten-Baumann Reaction: L-phenylalanine is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, making it nucleophilic. To this solution, the freshly prepared hippuryl chloride, dissolved in an organic solvent, is added dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control reactivity.

-

Workup and Purification: After the reaction is complete, the mixture is acidified to protonate the carboxyl group of the product. The resulting this compound, being less soluble in acidic water, will precipitate. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure, crystalline solid.

Enzymatic Hydrolysis by Carboxypeptidase A

Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of this compound, releasing hippuric acid and L-phenylalanine. This reaction can be monitored continuously by spectrophotometry.

Quantitative Analysis of Carboxypeptidase A Activity

The activity of carboxypeptidase A is determined by measuring the rate of hydrolysis of this compound. The formation of hippuric acid results in an increase in absorbance at 254 nm.[1]

Kinetic Parameters

| Substrate | Km (mM) | kcat (min-1) | Experimental Conditions |

| N-acetyl-L-phenylalanyl-L-3-thiaphenylalanine | 0.22 | 6720 | pH 7.5, 22°C in 0.05 M Tris-HCl, 0.5 M NaCl |

Note: This data is for a representative substrate and is intended to illustrate the type of quantitative data generated in early carboxypeptidase A research.[2]

Experimental Protocols

Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol is based on the method of Folk and Schirmer (1963) and is widely used for determining carboxypeptidase A activity.[1]

Materials:

-

Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.[1]

-

Substrate Stock Solution: 1.0 mM this compound in the above buffer.[3]

-

Enzyme Solution: Carboxypeptidase A from bovine pancreas, dissolved in 10% LiCl to a suitable concentration.[1]

-

Spectrophotometer capable of measuring absorbance at 254 nm with a temperature-controlled cuvette holder.[1]

-

Quartz cuvettes with a 1 cm pathlength.[3]

Procedure:

-

Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cuvette holder to 25°C.[1]

-

Pipette 3.0 mL of the substrate stock solution into a quartz cuvette and place it in the spectrophotometer.

-

Allow the substrate solution to equilibrate to 25°C for 5-10 minutes.

-

Record the baseline absorbance for 1-2 minutes to ensure there is no spontaneous hydrolysis of the substrate.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette.

-

Quickly mix the contents of the cuvette by inverting it several times with a piece of parafilm over the top.

-

Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at 254 nm as a function of time.

-

Continue recording for at least 5 minutes, ensuring that the initial rate of the reaction is captured.

Data Analysis:

-

Plot the absorbance at 254 nm versus time.

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (ΔA₂₅₄/min).

-

Calculate the rate of substrate hydrolysis in µmol/min using the Beer-Lambert law: Rate (µmol/min) = (ΔA₂₅₄/min) / (ε * l) * V * 1000 where:

Conclusion

This compound remains a classic substrate in the study of carboxypeptidase A. Its use in early enzyme research was instrumental in defining the basic kinetic properties of this important metalloenzyme. The straightforward synthesis and the simplicity of the continuous spectrophotometric assay provided a robust platform for numerous investigations into the enzyme's mechanism of action, the role of its metal cofactor, and the effects of inhibitors. The foundational knowledge gained from studies utilizing this compound has paved the way for the development of more complex substrates and inhibitors, and continues to be relevant in the education and training of enzymologists.

References

Methodological & Application

Application Notes and Protocols for the Hippuryl-L-phenylalanine Carboxypeptidase A Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Carboxypeptidase A (CPA) activity using the substrate hippuryl-L-phenylalanine. This continuous spectrophotometric rate determination assay is a widely accepted method for characterizing CPA activity and for screening potential inhibitors in drug development.

Principle of the Assay

Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, yielding hippuric acid and L-phenylalanine. The rate of this reaction is monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid.[1][2] The assay is performed at a constant temperature of 25°C and a pH of 7.5.[1] One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute under these conditions.[1][3]

Key Experimental Parameters

A summary of the critical quantitative data and parameters for this assay is provided in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Substrate | This compound | [1] |

| Enzyme | Carboxypeptidase A (from bovine pancreas) | [1] |

| Wavelength for Detection | 254 nm | [1][2] |